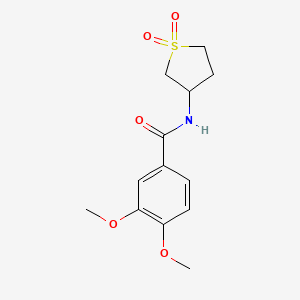
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is a chemical compound characterized by the presence of a benzamide group substituted with a 1,1-dioxothiolan-3-yl moiety and two methoxy groups at the 3 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 1,1-dioxothiolane-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide
- N’-(1,1-dioxothiolan-3-yl)benzohydrazide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is unique due to the presence of both methoxy groups and the 1,1-dioxothiolan-3-yl moiety, which confer specific chemical properties and reactivity
生物活性
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological characterization, and potential therapeutic applications of this compound based on existing research.
Chemical Structure and Synthesis
The compound features a dioxothiolan moiety linked to a 3,4-dimethoxybenzamide structure. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. The detailed synthetic route may vary, but it generally includes steps such as oxidation and amide formation.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related dioxolanes demonstrated excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| This compound | Antifungal | TBD |
| Related dioxolanes | Antifungal | 625-1250 |
| Related dioxolanes | Antibacterial | 625 |
The proposed mechanism of action for compounds with similar structures involves the disruption of microbial cell membranes or interference with vital metabolic pathways. This can lead to cell death or inhibition of growth.
Study 1: Antifungal Activity
A study evaluated the antifungal properties of various dioxolane derivatives, revealing that many exhibited potent activity against common fungal pathogens. The study highlighted that modifications to the benzamide structure could enhance antifungal efficacy .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial activity of dioxolane derivatives against Staphylococcus aureus. The results indicated that certain structural modifications led to improved potency and selectivity against Gram-positive bacteria .
Pharmacological Potential
Given its structural characteristics, this compound may have applications in treating infections caused by resistant strains of bacteria and fungi. Further studies are needed to elucidate its pharmacokinetics and toxicity profile.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-4,7,10H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAPMNPVOSUMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














